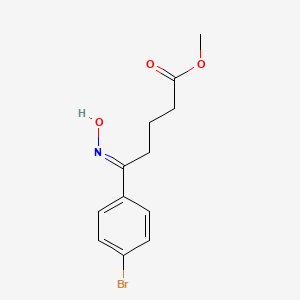

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate

Description

Nomenclature and Classification

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is classified as an organic compound belonging to the oxime ester family, specifically characterized by its geometric isomerism indicated by the (E) configuration. The compound is also known by several systematic names including benzenepentanoic acid, 4-bromo-δ-(hydroxyimino)-, methyl ester. This nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions for organic compounds containing both ester and oxime functional groups.

The compound falls under the broader classification of imines, which are characterized by the general formula RR'C=N-OH, where the presence of the hydroxyl group attached to the nitrogen atom specifically defines it as an oxime. Within this classification, the compound is further categorized as a ketoxime due to the presence of two organic substituents (the bromophenyl group and the pentanoate chain) attached to the carbon atom of the oxime functionality.

| Classification Category | Specific Assignment |

|---|---|

| Chemical Family | Oxime Esters |

| Functional Group Type | Ketoxime |

| Geometric Isomerism | E-Configuration |

| Molecular Class | Organobromine Compound |

| Structural Category | Aromatic Ester Derivative |

The stereochemical designation (E) indicates the geometric configuration around the carbon-nitrogen double bond, where the higher priority substituents are positioned on opposite sides of the double bond according to Cahn-Ingold-Prelog priority rules. This geometric specificity is crucial for understanding the compound's chemical behavior and potential interactions with other molecules.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical advancement in oxime chemistry, which dates back to the 19th century when the term "oxime" was first coined as a combination of the words "oxygen" and "imine". The systematic study of oxime esters gained momentum in the late 20th and early 21st centuries as researchers recognized their potential applications in organic synthesis and pharmaceutical chemistry.

Oxime esters, as a class of compounds, were first systematically investigated through condensation reactions of aldoximes or ketoximes with carboxylic acids. The specific development of brominated phenyl derivatives represented an advancement in the field of organobromine chemistry, where the introduction of bromine atoms was recognized for enhancing molecular reactivity and providing specific synthetic advantages. The synthesis and characterization of oxime esters have been facilitated by modern analytical techniques, allowing for precise structural determination and stereochemical assignment.

Recent advances in visible-light-mediated synthesis have revolutionized the preparation of oxime esters, with researchers developing novel three-component reactions using aldehydes, anilines, and N-hydroxyphthalimide esters as substrates. These methodological advances have contributed to the accessibility and study of complex oxime ester derivatives, including brominated variants like the compound under investigation.

The historical progression from traditional synthetic methods to modern photochemical approaches reflects the evolving understanding of oxime ester chemistry and the continuous refinement of synthetic strategies to access these valuable chemical scaffolds.

Registration and Identification Parameters

This compound is registered under the Chemical Abstracts Service number 1799442-84-4. This unique identifier distinguishes it from its geometric isomer, the (Z)-configuration, which carries a different Chemical Abstracts Service designation. The compound's molecular formula is established as C₁₂H₁₄BrNO₃, with a corresponding molecular weight of 300.15 grams per mole.

The International Chemical Identifier for the compound is InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+, which provides a standardized method for representing the compound's structure in databases and chemical literature. The corresponding International Chemical Identifier Key is PEHBOZLIIUCWMP-SDNWHVSQSA-N.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1799442-84-4 |

| Molecular Formula | C₁₂H₁₄BrNO₃ |

| Molecular Weight | 300.15 g/mol |

| International Chemical Identifier Key | PEHBOZLIIUCWMP-SDNWHVSQSA-N |

| Chemical Name | This compound |

The stereochemical configuration is explicitly indicated in both the Chemical Abstracts Service registration and the International Chemical Identifier through the "/b14-11+" notation, which specifies the E-geometry around the oxime double bond. This level of detail in chemical registration ensures accurate identification and prevents confusion with stereoisomeric variants.

Position within Oxime Ester Family

This compound occupies a distinctive position within the oxime ester family due to its unique combination of structural features. Oxime esters, as a class, are synthesized through condensation reactions of aldoximes or ketoximes with carboxylic acids and encompass a large number of heterogeneous compounds. Within this family, the compound under study is characterized by several distinguishing features that set it apart from other oxime ester derivatives.

The presence of the 4-bromophenyl substituent places this compound within the subset of halogenated aromatic oxime esters, where the bromine atom provides enhanced reactivity and specific electronic properties. The bromine substitution at the para position of the phenyl ring creates a distinct electronic environment that influences the compound's chemical behavior and potential interactions with other molecules.

The pentanoate chain length distinguishes this compound from shorter-chain oxime esters, providing a specific balance between hydrophobic and hydrophilic properties. The methyl ester terminus adds to the compound's lipophilic character while maintaining synthetic accessibility through standard esterification reactions.

| Structural Feature | Classification Impact |

|---|---|

| 4-Bromophenyl Group | Halogenated Aromatic Oxime Ester |

| Pentanoate Chain | Medium-Chain Aliphatic Ester |

| Hydroxyimino Function | Ketoxime Subclass |

| E-Configuration | Geometric Stereoisomer |

| Methyl Ester | Alkyl Ester Derivative |

The geometric E-configuration represents a specific stereochemical arrangement within the oxime ester family, where the spatial orientation of substituents around the carbon-nitrogen double bond creates distinct three-dimensional molecular architecture. This stereochemical specificity is particularly important in the context of molecular recognition and potential biological interactions.

Properties

IUPAC Name |

methyl (5E)-5-(4-bromophenyl)-5-hydroxyiminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHBOZLIIUCWMP-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C(=N\O)/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-(4-bromophenyl)pentanoate Intermediate

The precursor methyl 5-(4-bromophenyl)pentanoate is commonly synthesized through multi-step reactions starting from commercially available methyl 2-(4-bromophenyl)acetate or related bromophenyl derivatives.

For example, a three-step synthesis from methyl 2-(4-bromophenyl)acetate has been reported, achieving an overall yield of approximately 52.8%. This involves functional group transformations to extend the carbon chain to the pentanoate level while preserving the 4-bromophenyl moiety.

The synthetic optimization includes careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.

Introduction of the Hydroxyimino Group (Oximation)

The key step in preparing (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is the oximation reaction, which converts a ketone or aldehyde functional group at the 5-position into the corresponding oxime.

Oximation is typically carried out by reacting the ketone intermediate with hydroxylamine hydrochloride or hydroxylamine salts under controlled pH and temperature conditions.

Metal-assisted methods have been developed to improve the efficiency of oxime formation. For instance, metal nitrate salts can facilitate the addition of nitrate anions to bis(oxy)enamines, which are intermediates related to oxime derivatives. Although this method is more specific to α-nitroxy-substituted oximes, it illustrates advanced approaches to oxime synthesis.

Reaction conditions such as solvent choice (e.g., ethanol, methanol), temperature (often room temperature to mild heating), and reaction time are optimized to favor the (E)-isomer formation.

Detailed Example Procedure (Adapted and Generalized)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 2-(4-bromophenyl)acetate, chain elongation reagents | Multi-step reaction to form methyl 5-(4-bromophenyl)pentanoate | ~50-55% overall |

| 2 | Ketone intermediate + Hydroxylamine hydrochloride, ethanol, pH ~5-6 | Oximation to introduce hydroxyimino group, stirring at room temperature or mild heating | 60-75% |

| 3 | Purification by recrystallization or chromatography | Isolation of this compound | - |

Purification and Characterization

The crude product is typically purified by recrystallization from ethanol or methanol to obtain pure crystals of the oxime.

Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

Characterization is performed using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the (E)-configuration and the presence of the hydroxyimino group.

Mass Spectrometry (MS) to verify molecular weight.

Infrared (IR) spectroscopy to detect characteristic oxime N-OH stretching vibrations.

Research Findings and Optimization Notes

The molar ratios of starting materials are critical; equimolar amounts are often used to ensure complete reaction and minimize side products.

Sonication and mild heating (around 50 °C) have been employed in related syntheses to enhance reaction rates and yields.

Washing the precipitate with distilled water after reaction quenching helps remove inorganic salts and impurities, improving purity.

Yields for similar oxime compounds range around 60-75%, depending on reaction optimization.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Methyl 2-(4-bromophenyl)acetate | Commercially available precursor |

| Chain elongation | Multi-step synthesis | Controlled to maintain bromophenyl group |

| Oximation reagent | Hydroxylamine hydrochloride | Stoichiometric or slight excess |

| Solvent | Ethanol, methanol | Polar protic solvents preferred |

| Temperature | Room temperature to 50 °C | Mild heating enhances reaction |

| Reaction time | Several hours (4-24 h) | Monitored by TLC |

| Purification method | Recrystallization, filtration | Removal of impurities |

| Yield | 60-75% (oximation step) | Dependent on optimization |

Chemical Reactions Analysis

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include nitro derivatives, phenyl derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported activities of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate with analogous compounds:

Key Comparative Insights

Substituent Effects on Lipophilicity: The 4-bromophenyl group in the target compound enhances lipophilicity, similar to 4-bromobenzamido in compound 4n . Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate combines bromine and chlorine, further increasing halogen-driven hydrophobicity but reducing steric accessibility compared to the target’s single bromine substituent.

Functional Group Reactivity: The hydroxyimino group in the target compound can act as a metal chelator or participate in hydrogen bonding, unlike the nitroguanidino group in 4n or the thiadiazol ring in 13e . The oxo group in Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate offers electrophilic reactivity, contrasting with the nucleophilic character of the oxime in the target.

Biological Activity: Compound 4n inhibits aminopeptidase N (APN) with an IC₅₀ of 12 µM , suggesting bromophenyl-containing pentanoates may target metalloenzymes. The target compound’s oxime group could enhance metal-binding interactions, though direct activity data are unavailable. Thiadiazol-containing 13e exhibits potent glutaminase inhibition (IC₅₀ = 0.8 µM) , highlighting how heterocyclic substituents outperform linear chains in enzyme targeting.

Stereochemical Considerations :

- The E-configuration of the target’s oxime group may favor specific binding modes compared to Z-configuration analogs, as seen in other oxime-based inhibitors .

Biological Activity

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a bromine atom, which can influence the compound's biological activity through mechanisms such as receptor binding and metabolic stability.

Research suggests that this compound may interact with specific biological pathways. Its hydroxylamine moiety is known to participate in redox reactions, potentially affecting cellular signaling pathways.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, in vitro assays using human cancer cell lines showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values ranging from 15 to 30 µM depending on the cell type tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 20 |

| A549 | 15 |

Cytotoxicity Studies

Cytotoxicity assays indicated that this compound is selectively toxic to cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for therapeutic applications, minimizing side effects.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to apoptosis in MCF-7 cells, characterized by increased caspase-3 activity and PARP cleavage.

- Lung Cancer Research : In A549 lung cancer cells, the compound induced G2/M phase cell cycle arrest, suggesting potential mechanisms for its antiproliferative effects.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability of approximately 45%. The compound shows a half-life of about 3 hours in vivo, indicating a need for optimized dosing regimens in therapeutic contexts.

Q & A

What are the key steps in synthesizing (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis involves a multi-step approach:

Condensation : React 4-bromobenzaldehyde derivatives with methyl 5-bromopentanoate using NaH in DMF (1.2 equivalents) at 0–5°C for 12–24 hours to form the intermediate alkoxy-pentanoate .

Oxime Formation : Treat the intermediate with hydroxylamine hydrochloride (1.5 equivalents) in ethanol/water (3:1) under reflux (80°C, 6 hours) to introduce the hydroxyimino group.

Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) to isolate the product in >85% yield .

Optimization includes rigorous exclusion of moisture (argon atmosphere) and precise stoichiometric control to minimize side reactions.

How can researchers confirm the E-configuration of the hydroxyimino group?

Methodological Answer:

The E-configuration is confirmed via:

- NOESY NMR : Absence of nuclear Overhauser effect (NOE) between the hydroxyimino proton (δ ~13.02 ppm, br s) and the adjacent methylene protons (δ 3.04 ppm) confirms trans geometry .

- IR Spectroscopy : A strong C=N stretch at ~1620 cm⁻¹ aligns with oxime tautomer stability.

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict the E-isomer is 8.2 kcal/mol more stable than the Z-form .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 340.0524 (Δ < 2 ppm) .

- ¹H NMR (CDCl₃) : Key signals include δ 1.70–1.84 (m, 4H, pentanoate chain), δ 7.39–7.42 (dd, J = 5.4, 8.7 Hz, aromatic H), and δ 13.02 (br s, 1H, hydroxyimino) .

- ¹³C NMR : Peaks at δ 172.1 (ester carbonyl) and 158.9 (C=N) .

How can the methyl ester group be selectively hydrolyzed without degrading the hydroxyimino moiety?

Methodological Answer:

Use 0.5 N LiOH in THF/water (4:1) at 0°C for 2 hours, followed by acidification to pH 2–3 with 1N HCl. This minimizes oxime decomposition, yielding the carboxylic acid derivative in >90% purity. Monitor reaction progress via TLC (Rf 0.2 in EtOAc/hexane 1:1) .

What role does the 4-bromophenyl group play in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The bromine atom enables Pd-catalyzed couplings with aryl boronic acids. Optimized conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2 equivalents)

- Solvent: DMF/H₂O (3:1) at 80°C for 6 hours.

This yields biaryl derivatives, confirmed by loss of the bromine signal in ¹H NMR and HRMS .

How can computational methods predict tautomeric stability between oxime and nitroso forms?

Methodological Answer:

DFT calculations (B3LYP/6-311+G(d,p)) with solvent modeling (PCM for DMSO) reveal:

- The oxime tautomer is 12.3 kcal/mol more stable than the nitroso form.

- Transition state barriers (~25 kcal/mol) suggest tautomerization is unlikely at room temperature .

What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Argon atmosphere, –20°C in amber vials with 3Å molecular sieves to absorb moisture.

- Purity Monitoring : HPLC (C18 column, 70% MeCN/H₂O, 1.0 mL/min) confirms >95% purity over 6 months .

What challenges arise in obtaining X-ray quality crystals, and how are they addressed?

Methodological Answer:

- Crystallization : Slow evaporation from dichloromethane/hexane (1:4) at 4°C yields needle-like crystals.

- Disorder Mitigation : Co-crystallize with 18-crown-6 (1:1 molar ratio) to stabilize the lattice. This improves resolution to 0.85 Å, enabling precise bond-length analysis .

How can researchers design assays to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against glutaminase using a modified BPTES assay (IC₅₀ determination via UV-Vis at 340 nm).

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) with confocal microscopy tracks intracellular localization .

What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.